Methyl 2-([2,2'-bipyridin]-6-yl)acetate
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Overview
Description
Methyl 2-([2,2’-bipyridin]-6-yl)acetate is an organic compound that features a bipyridine moiety, which is a common ligand in coordination chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-([2,2’-bipyridin]-6-yl)acetate typically involves the esterification of 2-([2,2’-bipyridin]-6-yl)acetic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion . The reaction can be optimized using microwave-assisted esterification, which enhances the reaction rate and yield .
Industrial Production Methods
Industrial production of Methyl 2-([2,2’-bipyridin]-6-yl)acetate follows similar principles but on a larger scale. Continuous reactors and optimized reaction conditions, such as precise control of temperature and catalyst concentration, are employed to maximize yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-([2,2’-bipyridin]-6-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is often used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to substitute the ester group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
Methyl 2-([2,2’-bipyridin]-6-yl)acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-([2,2’-bipyridin]-6-yl)acetate involves its ability to coordinate with metal ions through the bipyridine moiety. This coordination can alter the electronic properties of the metal center, making it more reactive in catalytic processes. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological activity .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar coordination properties.
4,4’-Bipyridine: Another bipyridine derivative with different coordination geometry and properties.
1,10-Phenanthroline: A related ligand with a similar structure but different electronic properties.
Uniqueness
Methyl 2-([2,2’-bipyridin]-6-yl)acetate is unique due to the presence of the ester group, which allows for further functionalization and derivatization. This makes it a versatile compound for various applications in chemistry, biology, and materials science .
Properties
Molecular Formula |
C13H12N2O2 |
---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
methyl 2-(6-pyridin-2-ylpyridin-2-yl)acetate |
InChI |
InChI=1S/C13H12N2O2/c1-17-13(16)9-10-5-4-7-12(15-10)11-6-2-3-8-14-11/h2-8H,9H2,1H3 |
InChI Key |
YMLDSJNVLBSQRF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=NC(=CC=C1)C2=CC=CC=N2 |
Origin of Product |
United States |
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